N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide
Description
N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluorophenyl group, a hydroxymethyl group, and an oxolan-2-ylmethyl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-18-7-2-4-15(11-18)12-22(13-19-8-3-9-25-19)20(24)17-6-1-5-16(10-17)14-23/h1-2,4-7,10-11,19,23H,3,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVMXEQUPJTFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC(=CC=C2)F)C(=O)C3=CC=CC(=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and reduction.
Friedel-Crafts Acylation: The benzamide core can be acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution:
Reduction: The hydroxymethyl group can be introduced by reducing a corresponding aldehyde or ketone using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the fluorophenyl group can enhance binding affinity to certain proteins, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide
- N-[(3-bromophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide
- N-[(3-methylphenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide
Uniqueness
N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
